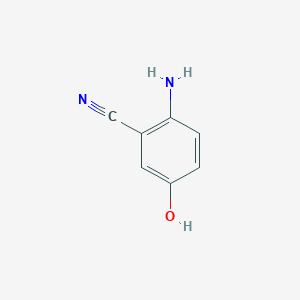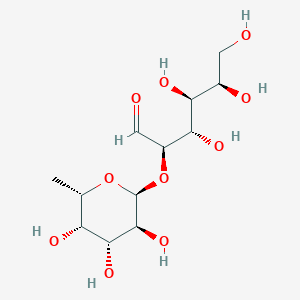
alpha-L-fucosyl-(1->2)-D-galactose
Übersicht
Beschreibung
Alpha-L-fucosyl-(1->2)-D-galactose is a chemical compound with diverse applications in scientific research . This compound’s unique structure enables it to be utilized in studying glycosylation patterns and their role in various biological processes, including cell recognition and signaling.
Synthesis Analysis
The synthesis of alpha-L-fucosyl-(1->2)-D-galactose has been studied in the context of biological activity of alpha-L-fucosyl ceramides . Both D- and L-fucose (6-deoxy galactose) are widely found in nature. L-fucose is predominantly found in the α-configuration in the lipopolysaccharides (LPS) of Gram-negative bacteria and animal glycosphingolipids .
Molecular Structure Analysis
The molecular formula of alpha-L-fucosyl-(1->2)-D-galactose is C12H22O10 . The structure of this compound has been manually annotated by the ChEBI Team . The InChI representation of the molecule is InChI=1S/C12H22O10/c1- 4- 7 (16) 10 (19) 11 (20) 12 (21- 4) 22- 6 (3- 14) 9 (18) 8 (17) 5 (15) 2- 13/h3- 13,15- 20H,2H2,1H3/t4- ,5+,6- ,7+,8- ,9+,10+,11- ,12- /m0/s1 .
Chemical Reactions Analysis
The chemical reactions involving alpha-L-fucosyl-(1->2)-D-galactose have been studied in the context of glycosylation . For example, GDP-beta-L-fucose + Lc4Cer = alpha-L-fucosyl- (1->2)-beta-D-galactosyl- (1->3)-N-acetyl-beta-D-glucosaminyl- (1->3)-beta-D-galactosyl- (1->4)-beta-D-glucosaminyl- (1<->1’)-ceramide + GDP + H+ .
Physical And Chemical Properties Analysis
The physical and chemical properties of alpha-L-fucosyl-(1->2)-D-galactose include a net charge of 0, an average mass of 326.29708, and a monoisotopic mass of 326.12130 .
Wissenschaftliche Forschungsanwendungen
Immunology: Activation of iNKT Cells
alpha-L-fucosyl-(1->2)-D-galactose: has been studied for its potential to activate invariant Natural Killer T (iNKT) cells . This activation is crucial because iNKT cells play a significant role in the immune response by producing cytokines that can help alleviate or exacerbate conditions like cancer, cystic fibrosis, and rheumatoid arthritis.
Oncology: Cancer Antigen Research
This compound is involved in the synthesis of analogues like alpha-L-fucosyl ceramides . These analogues are being researched for their immunogenic properties, which could be similar to the potent agonist alpha-D-galactosyl ceramide KRN7000, a known activator of iNKT cells with potential applications in cancer treatment .
Biochemistry: Glycoside Synthesis
In biochemical research, 2-O-a-L-Fucopyranosyl-galactose is used for the synthesis of complex glycosides. These glycosides are essential for studying carbohydrate structures of glycoproteins and glycolipids, which are significant in various biological processes and diseases .
Structural Biology: β-Propeller Architecture Formation
The compound can oligomerize with other sugars like fucosyllactose and plant xyloglucan to form a new type of β-propeller architecture. This structural formation is vital for understanding the interactions of carbohydrates at the molecular level and their implications in cellular processes .
Neurology: Alzheimer’s Disease Research
2-O-a-L-Fucopyranosyl-galactose: is being used in the research of neurodegenerative disorders, such as Alzheimer’s disease. It is studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease pathology .
Analytical Chemistry: Inhibitor Screening
This compound is also significant in developing analytical methods for inhibitor screening against enzymes like α-L-1,3-fucosidase . Such enzymes are therapeutic targets for treating inflammation, cancer, cystic fibrosis, and fucosidosis. The compound aids in assessing enzyme activity with higher sensitivity and selectivity .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-3,4,5,6-tetrahydroxy-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10/c1-4-7(16)10(19)11(20)12(21-4)22-6(3-14)9(18)8(17)5(15)2-13/h3-13,15-20H,2H2,1H3/t4-,5+,6-,7+,8-,9+,10+,11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEBASLZIGFWEU-YYXBYDBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101248751 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
alpha-L-fucosyl-(1->2)-D-galactose | |
CAS RN |
24656-24-4 | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24656-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-O-(6-Deoxy-α-L-galactopyranosyl)-D-galactose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101248751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-O-a-L-Fucopyranosyl-galactose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006590 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



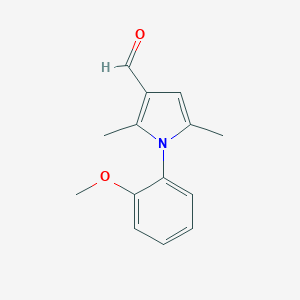
![6-Methylfuro[3,2-c]pyridine 5-oxide](/img/structure/B43675.png)
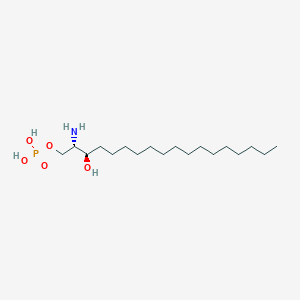
![Oxazolo[4,5-c]pyridin-2-amine](/img/structure/B43678.png)
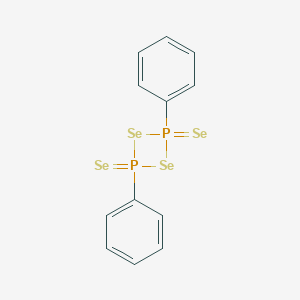

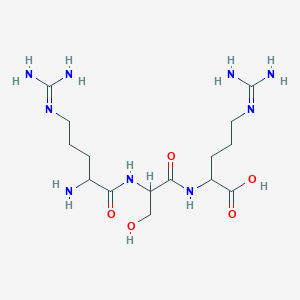
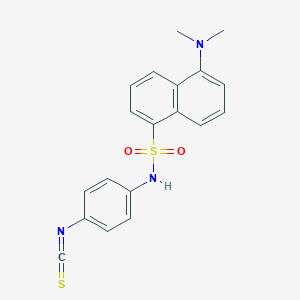
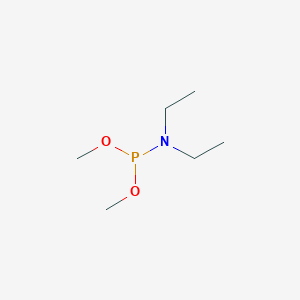
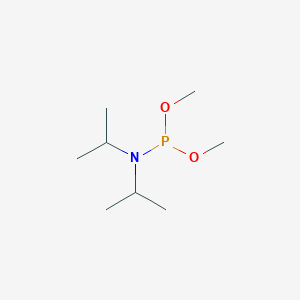
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)

